molecular formula C8H6Cl2O2 B8799671 2,4-Dichloro-5-methoxybenzaldehyde CAS No. 177034-26-3

2,4-Dichloro-5-methoxybenzaldehyde

Cat. No.: B8799671
CAS No.: 177034-26-3
M. Wt: 205.03 g/mol
InChI Key: DXKTXDIOPFHUEI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring chlorine atoms at the 2- and 4-positions of the aromatic ring and a methoxy group at the 5-position. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of bosutinib, a tyrosine kinase inhibitor used in cancer therapy . Its structure imparts unique electronic and steric properties, making it reactive in condensation and reduction reactions during drug synthesis.

Properties

CAS No.

177034-26-3

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,4-dichloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3

InChI Key

DXKTXDIOPFHUEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The reactivity and applications of substituted benzaldehydes depend heavily on the number, position, and nature of substituents. Below is a comparative analysis of 2,4-Dichloro-5-methoxybenzaldehyde and its analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Similarity Score* Key Applications/Synthesis Role
This compound - 2-Cl, 4-Cl, 5-OCH3 - Bosutinib synthesis (condensation)
3-Chloro-5-methoxybenzaldehyde 164650-68-4 3-Cl, 5-OCH3 0.89 Intermediate in organic synthesis
4-Chloro-2-methoxybenzaldehyde 53581-86-5 4-Cl, 2-OCH3 0.87 Potential agrochemical intermediate
4-Butoxy-3-chloro-5-methoxybenzaldehyde 483316-01-4 4-O(CH2)3CH3, 3-Cl, 5-OCH3 - Specialty chemical (limited safety data)
3-Chloro-5-methoxy-4-benzyloxybenzaldehyde 351066-32-5 3-Cl, 5-OCH3, 4-OCH2C6H4CH3 - Niche synthetic applications

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Electronic and Steric Effects

  • This compound : The dual electron-withdrawing chlorine groups at positions 2 and 4 enhance electrophilicity at the aldehyde group, facilitating nucleophilic attacks in condensation reactions. The methoxy group at position 5 donates electron density via resonance, moderating reactivity .
  • The similarity score (0.89) reflects structural overlap but lower halogenation .
  • 4-Butoxy-3-chloro-5-methoxybenzaldehyde : The bulky butoxy group at position 4 increases lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug candidates .

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